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molecular formula C8H8ClNO3 B8799655 Methyl 3-chloro-5-methoxypicolinate

Methyl 3-chloro-5-methoxypicolinate

Cat. No. B8799655
M. Wt: 201.61 g/mol
InChI Key: IDRRUGLMXSICRS-UHFFFAOYSA-N
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Patent
US09309263B2

Procedure details

In a 2-L round bottom flask, the methyl 3-chloro-5-methoxypicolinate (19.1 g, 95 mmol) was suspended in MeOH (104 ml). Aqueous 1N sodium hydroxide (104 ml, 104 mmol) was added. An air-cooled condenser was attached, and the reaction flask was heated in a 50° C. oil bath. After 1.5 h, the reaction was concentrated to remove the MeOH until a yellow sludge remained. The sludge was dissolved in 110 ml of water. The aqueous phase was extracted with diethyl ether (50 ml), which was discarded. The aqueous phase was acidified with aqueous hydrogen chloride (23 ml, 114 mmol), which caused extensive precipitation. The sludgy aqueous mixture was extracted with DCM in 6×250 ml. The organic layer were dried over MgSO4 and concentrated to yield 3-chloro-5-methoxypicolinic acid (17.88 g, 95 mmol, 100%) as a yellow solid. MS m/z=188 (M+H).
Quantity
19.1 g
Type
reactant
Reaction Step One
Name
Quantity
104 mL
Type
solvent
Reaction Step One
Quantity
104 mL
Type
reactant
Reaction Step Two
Quantity
23 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:10]([O:12]C)=[O:11])=[N:4][CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1.[OH-].[Na+].Cl>CO>[Cl:1][C:2]1[C:3]([C:10]([OH:12])=[O:11])=[N:4][CH:5]=[C:6]([O:8][CH3:9])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
19.1 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)OC)C(=O)OC
Name
Quantity
104 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
104 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
23 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An air-cooled condenser was attached
CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated
CUSTOM
Type
CUSTOM
Details
to remove the MeOH until a yellow sludge
DISSOLUTION
Type
DISSOLUTION
Details
The sludge was dissolved in 110 ml of water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with diethyl ether (50 ml), which
CUSTOM
Type
CUSTOM
Details
precipitation
EXTRACTION
Type
EXTRACTION
Details
The sludgy aqueous mixture was extracted with DCM in 6×250 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)OC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 95 mmol
AMOUNT: MASS 17.88 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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